Cas no 1568178-54-0 ((1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol)

(1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol is a chiral azido alcohol derivative featuring a nitrophenyl substituent, which serves as a versatile intermediate in organic synthesis and pharmaceutical research. Its stereospecific (1S) configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and chiral ligand development. The presence of both azido and hydroxyl functional groups allows for selective modifications, including click chemistry applications and further derivatization. The electron-withdrawing nitro group enhances reactivity in nucleophilic aromatic substitution reactions. This compound is particularly useful in the preparation of bioactive molecules, peptidomimetics, and heterocyclic compounds. Its well-defined structure and functional group compatibility make it a reliable building block for medicinal chemistry and materials science applications.
(1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol structure
1568178-54-0 structure
Product name:(1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol
CAS No:1568178-54-0
MF:C9H10N4O3
Molecular Weight:222.200701236725
CID:5906831
PubChem ID:83093720

(1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol
    • AKOS021415091
    • EN300-1147364
    • 1568178-54-0
    • インチ: 1S/C9H10N4O3/c1-6-2-3-7(4-8(6)13(15)16)9(14)5-11-12-10/h2-4,9,14H,5H2,1H3/t9-/m1/s1
    • InChIKey: LMQVXGUNHRKPHW-SECBINFHSA-N
    • SMILES: O[C@H](CN=[N+]=[N-])C1C=CC(C)=C(C=1)[N+](=O)[O-]

計算された属性

  • 精确分子量: 222.07529019g/mol
  • 同位素质量: 222.07529019g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 298
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.4Ų
  • XLogP3: 2.2

(1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1147364-0.05g
(1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol
1568178-54-0 95%
0.05g
$707.0 2023-10-25
Enamine
EN300-1147364-5g
(1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol
1568178-54-0 95%
5g
$2443.0 2023-10-25
Enamine
EN300-1147364-1.0g
(1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol
1568178-54-0
1g
$0.0 2023-06-09
Enamine
EN300-1147364-1g
(1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol
1568178-54-0 95%
1g
$842.0 2023-10-25
Enamine
EN300-1147364-10g
(1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol
1568178-54-0 95%
10g
$3622.0 2023-10-25
Enamine
EN300-1147364-0.25g
(1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol
1568178-54-0 95%
0.25g
$774.0 2023-10-25
Enamine
EN300-1147364-2.5g
(1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol
1568178-54-0 95%
2.5g
$1650.0 2023-10-25
Enamine
EN300-1147364-0.1g
(1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol
1568178-54-0 95%
0.1g
$741.0 2023-10-25
Enamine
EN300-1147364-0.5g
(1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol
1568178-54-0 95%
0.5g
$809.0 2023-10-25

(1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol 関連文献

(1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-olに関する追加情報

Comprehensive Overview of (1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol (CAS No. 1568178-54-0)

The compound (1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol (CAS No. 1568178-54-0) is a chiral azido alcohol derivative that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural features, including the azido functional group and the nitrophenyl moiety, make it a versatile intermediate for the development of pharmaceuticals, agrochemicals, and advanced materials. Researchers and industry professionals are increasingly exploring its potential applications, particularly in click chemistry and drug discovery.

One of the most intriguing aspects of (1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol is its role in click chemistry reactions. The azido group enables efficient coupling with alkynes via the Huisgen cycloaddition, a cornerstone of modern synthetic strategies. This reactivity is highly valued in the design of bioconjugates, polymers, and targeted drug delivery systems. The compound's chiral center further enhances its utility in asymmetric synthesis, where enantioselectivity is critical for biological activity.

In recent years, the demand for chiral building blocks like (1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol has surged due to the growing emphasis on precision medicine and personalized therapeutics. Pharmaceutical companies are leveraging such compounds to develop enantiomerically pure drugs with improved efficacy and reduced side effects. The nitrophenyl group in this molecule also contributes to its photophysical properties, making it a candidate for applications in optoelectronics and sensors.

From an environmental and sustainability perspective, the synthesis and use of (1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol align with the principles of green chemistry. Researchers are optimizing catalytic processes to minimize waste and energy consumption, addressing concerns about the ecological footprint of chemical manufacturing. This aligns with broader industry trends toward sustainable and eco-friendly practices.

The compound's CAS No. 1568178-54-0 is frequently searched in academic and industrial databases, reflecting its relevance in cutting-edge research. Common queries include its synthetic routes, spectroscopic data, and safety profiles. Analytical techniques such as NMR, HPLC, and mass spectrometry are routinely employed to characterize its purity and stereochemistry, ensuring reproducibility in experimental outcomes.

In summary, (1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol represents a multifaceted tool for modern chemistry. Its applications span drug development, materials science, and sustainable synthesis, making it a subject of ongoing innovation. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in advancing both theoretical and applied research.

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